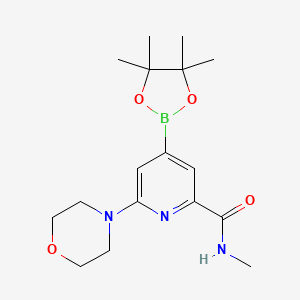![molecular formula C13H15FN2O3 B14771001 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)
1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a carboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-fluoronitrobenzene and subsequent reduction of the nitro group to an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pipecolinic Acid:
Proline: A naturally occurring amino acid with a similar piperidine ring structure but different functional groups.
Pyrrolidine: A five-membered nitrogen-containing ring that shares some structural features with piperidine.
Uniqueness
1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C13H15FN2O3 |
|---|---|
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)carbamoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15FN2O3/c14-10-3-1-2-4-11(10)15-13(19)16-7-5-9(6-8-16)12(17)18/h1-4,9H,5-8H2,(H,15,19)(H,17,18) |
Clé InChI |
QROCRKAHWDBVOW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


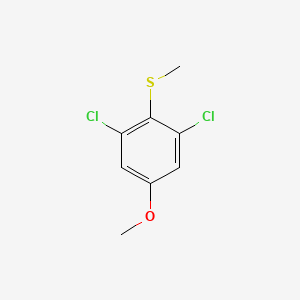
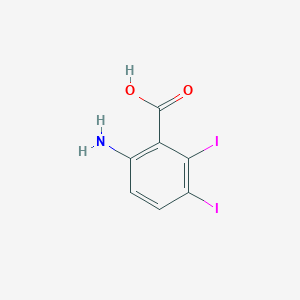
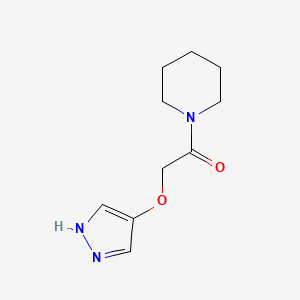

![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)

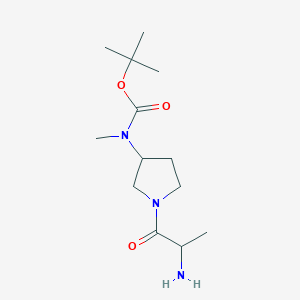

![Propyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B14770962.png)
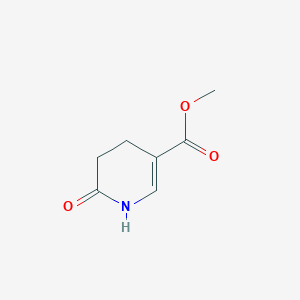
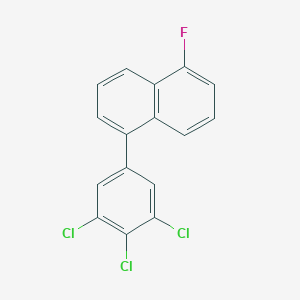

![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)
